molecular formula C12H16O3 B8657023 4-(2,4-Dimethoxyphenyl)butyraldehyde

4-(2,4-Dimethoxyphenyl)butyraldehyde

Cat. No. B8657023
M. Wt: 208.25 g/mol
InChI Key: WBJOIJXNUXOSLB-UHFFFAOYSA-N
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Patent
US05523475

Procedure details

A mixture of 1-(4-bromobutyl)-2,4-dimethoxybenzene (11.0 g, 40.2 mmol), sodium hydrogen carbonate (6.75 g, 80.3 mmol) and sodium iodide (9.03 g, 60.2 mmol) in DMSO (80 mL) was stirred at 105 C. for 1.5 h. The reaction mixture was allowed to cool to some extent after which ice water (240 mL) was added. The mixture was extracted with diethyl ether (2×200 mL), washed with brine (50 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, hexane-EtOAc, 80:20) yielding the title compound as a colorless liquid (3.56 g): 1H NMR (CDCl3 -d) 9.74 (t, J=1.8 Hz, 1H), 7.00 (d, J=7.9 Hz, 1H), 6.45-6.40 (m, 2H), 3.79 (s, 3H), 3.79 (s, 3H), 2.59 (t, J=7.4 Hz, 2H), 2.44-2.39 (m, 2H), 1.90 (quintet, J=7.4 Hz, 2H); 13C NMR (CDCl3 -d) 202.91, 159.32, 158.28, 130.14, 121.90, 103.78, 98.44, 55.28, 55.16, 43.25, 28.80, 22.50; MS (EI, 70 eV): m/z (rel. int.) 208 (M+, 31), 164 (44), 151 (100), 121 (76), 91 (16).
Name
1-(4-bromobutyl)-2,4-dimethoxybenzene
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
240 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=1[O:14][CH3:15].C(=O)([O-])[OH:17].[Na+].[I-].[Na+]>CS(C)=O>[CH3:15][O:14][C:7]1[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:6]=1[CH2:5][CH2:4][CH2:3][CH:2]=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
1-(4-bromobutyl)-2,4-dimethoxybenzene
Quantity
11 g
Type
reactant
Smiles
BrCCCCC1=C(C=C(C=C1)OC)OC
Name
Quantity
6.75 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
9.03 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
240 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 105 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×200 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, hexane-EtOAc, 80:20)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)CCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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